2-(oxan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxane (tetrahydropyran) ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-3-yl)cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The oxane ring and the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(oxan-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the oxane ring, simpler structure.
2-(Oxan-3-yl)acetic acid: Similar oxane ring but different carboxylic acid positioning.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, different reactivity.
Uniqueness
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the oxane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1406762-58-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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